Fmoc-4-hydrazinobenzoic acid
Descripción general
Descripción
Métodos De Preparación
The synthesis of Fmoc-4-hydrazinobenzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Análisis De Reacciones Químicas
Fmoc-4-hydrazinobenzoic acid undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, often resulting in the formation of hydrazine derivatives.
Substitution: The compound is known to participate in substitution reactions, particularly in peptide synthesis, where it acts as a linker.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine . The major products formed from these reactions vary but often include derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
Fmoc-4-hydrazinobenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Fmoc-4-hydrazinobenzoic acid primarily involves its role as a linker in peptide synthesis. The Fmoc group protects the hydrazine moiety during the synthesis process, preventing unwanted reactions . Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the active hydrazine group . This allows for further reactions or modifications to the peptide .
Comparación Con Compuestos Similares
Fmoc-4-hydrazinobenzoic acid can be compared with other similar compounds, such as:
4-Hydrazinobenzoic acid: This compound lacks the Fmoc group and is less commonly used in peptide synthesis.
Fmoc-3-Abz-OH: Another Fmoc-protected compound used in peptide synthesis, but with different functional groups.
Fmoc-D-His (Trt)-OH: A similar compound used in peptide synthesis, but with a different amino acid derivative.
The uniqueness of this compound lies in its specific functional groups that make it highly suitable for use as a linker in peptide synthesis, providing stability and ease of removal under mild conditions .
Actividad Biológica
Fmoc-4-hydrazinobenzoic acid is a derivative of hydrazinobenzoic acid that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a hydrazine functional group attached to a benzoic acid moiety, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure is significant for its reactivity and ability to form conjugates with other biomolecules, enhancing its therapeutic potential.
Antioxidant Activity
Several studies have evaluated the antioxidant properties of 4-hydrazinobenzoic acid derivatives. A notable investigation reported that various derivatives exhibited significant radical scavenging abilities using assays such as DPPH and ABTS. For instance, compounds synthesized from 4-hydrazinobenzoic acid demonstrated antioxidant activities ranging from 50% to 85% at concentrations of 20 µg/mL, outperforming standard antioxidants like butylated hydroxytoluene (BHA) in some cases .
Table 1: Antioxidant Activity of 4-Hydrazinobenzoic Acid Derivatives
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
Compound 1 | 41.48 ± 0.23 | 80-85 |
Compound 3 | 70-72 | Not specified |
Compound 5 | Moderate | Not specified |
BHA | 92 | Not specified |
Anticancer Activity
The anticancer potential of this compound derivatives has also been explored extensively. In vitro studies demonstrated that certain derivatives exhibited potent cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from approximately 21.3 µM to 28.3 µM, indicating comparable efficacy to doxorubicin, a well-known chemotherapeutic agent .
Table 2: Cytotoxicity of this compound Derivatives
Compound | IC50 (HCT-116) µM | IC50 (MCF-7) µM |
---|---|---|
Compound 6 | 21.3 ± 4.1 | Not specified |
Compound 7 | 28.3 ± 5.1 | Not specified |
Doxorubicin | 22.6 ± 3.9 | 19.7 ± 3.1 |
The mechanisms through which this compound exerts its biological effects include the induction of apoptosis in cancer cells and the stabilization of free radicals through electron donation. The presence of hydrazine and isothiocyanate groups in the structure has been identified as critical for enhancing these activities .
Case Studies
A recent study focused on synthesizing and evaluating a series of derivatives based on the hydrazinobenzoic acid framework, revealing that modifications significantly affected their biological profiles. The research highlighted that compounds with specific substitutions exhibited enhanced anticancer and antioxidant activities compared to the parent compound .
Propiedades
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)14-9-11-15(12-10-14)23-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,23H,13H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVJMSRGLQCZDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373267 | |
Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214475-53-3 | |
Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.